1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
Overview
Description
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Multicomponent Synthesis
Research by Rahmani et al. (2018) introduced an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives using a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This method highlights the compound's role in creating heterocyclic compounds with high yields, showcasing its significance in medicinal chemistry and materials science (Rahmani et al., 2018).
Reaction Mechanisms with Nitrogen-Containing Bases
Shablykin et al. (2008) explored the reactions of substituted pyrazole-carbonitriles with different nitrogen bases, revealing complex nucleophilic replacement and ring cleavage mechanisms. This study contributes to understanding the chemical behavior of pyrazole-carbonitriles in the presence of various nitrogenous reagents, which is crucial for designing targeted synthetic routes in drug development (Shablykin et al., 2008).
Antimicrobial Activity of Schiff Bases
Puthran et al. (2019) demonstrated the synthesis of novel Schiff bases using pyrazole-carbonitriles, which exhibited significant antimicrobial activity. This underscores the compound's potential as a precursor in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Puthran et al., 2019).
Supramolecular Aggregation Studies
Low et al. (2007) investigated the supramolecular aggregation of pyrazole-carbonitriles, providing insight into the molecular interactions and crystal packing of these compounds. Understanding such aggregations is essential for material science, particularly in designing molecular architectures with specific properties (Low et al., 2007).
Heterocyclic Synthesis Utility
Fadda et al. (2012) utilized pyrazole-carbonitriles in heterocyclic synthesis to create novel pyrazole, pyridine, and pyrimidine derivatives. This research highlights the compound's versatility as a building block in synthesizing diverse heterocyclic structures, pivotal in drug discovery and development (Fadda et al., 2012).
Properties
IUPAC Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-6-10(2)11(3)14(7-9)19-15-13(8-16)12(4)17-18(15)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHMHNLWLXZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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